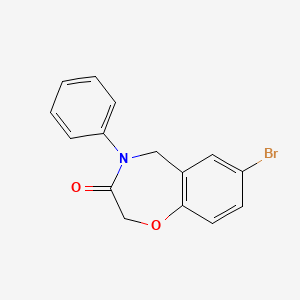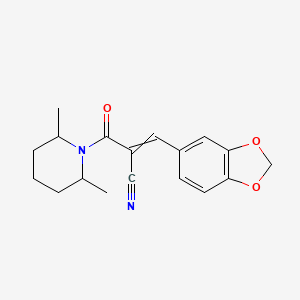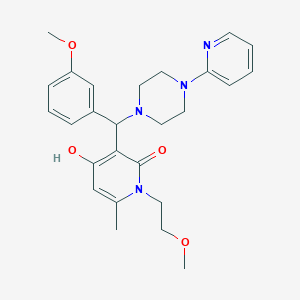![molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5](/img/structure/B2571078.png)
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
Übersicht
Beschreibung
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. MNPA has been shown to have a high affinity for the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain.
Wissenschaftliche Forschungsanwendungen
Inhibition of Plasmodium Falciparum Aspartic Protease
Piperidine derivatives, including 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine, have been shown to inhibit the Plasmodium falciparum aspartic protease, plasmepsin-II. This inhibition is notably enhanced by the attachment of a nitro group, as seen in compounds like 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, which demonstrates significant activity at concentrations as low as 1.0 µM. This finding is crucial for developing new antimalarial drugs (Saify et al., 2011).
Aminolysis of Thionocarbonates
The kinetics and mechanism of the aminolysis of thionocarbonates by secondary alicyclic amines, including piperidine derivatives, have been studied. These reactions are significant in organic synthesis and chemical reactions involving 4-nitrophenyl thionocarbonates (Castro et al., 1999).
Synthesis and Anti-Microbial Screening
Some piperidine derivatives, such as 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, have been synthesized and screened for antimicrobial activity. These compounds demonstrate significant potential against various bacterial and fungal cultures, highlighting their relevance in developing new antimicrobial agents (Saify & Vaid, 1998).
Controlled Radical Polymerization of Methacrylates
Piperidine derivatives have been evaluated as unimolecular initiators for the controlled radical polymerization of methacrylate monomers. This research is pertinent in the field of polymer chemistry, particularly for creating polymers with specific attributes and low dispersity (Ansong et al., 2009).
Synthesis of Novel Opiate Analgesics
In the search for opiate analgesics with improved pharmacological properties, novel 1'-methylxanthene-9-spiro-4'-piperidines, including those with piperidine derivatives, have been prepared. The introduction of specific groups into the piperidine ring has shown potential for producing potent mu-opiate agonists (Galt et al., 1989).
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLGMKNBQZZCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)
![(2,4-Difluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571002.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2571003.png)


![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2571008.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2571011.png)

![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)
